Niceritrol
Overview
Description
Niceritrol is a niacin derivative used as a hypolipidemic agent . It is an ester of pentaerythritol and nicotinic acid . It has general properties similar to those of nicotinic acid (Nicotinamide), to which it is slowly hydrolysed . Niceritrol has been used as a lipid regulating drug in hyperlipidaemias and as a vasodilator in the treatment of peripheral vascular disease .
Molecular Structure Analysis
Niceritrol has a molecular formula of C29H24N4O8 . Its monoisotopic mass is 556.159424 Da .
Chemical Reactions Analysis
Niceritrol is an ester of pentaerythritol and nicotinic acid . It is slowly hydrolysed to nicotinic acid in the body .
Physical And Chemical Properties Analysis
Niceritrol has a molecular formula of C29H24N4O8 . Its average mass is 556.523 Da and its monoisotopic mass is 556.159424 Da .
Scientific Research Applications
1. Effects on Diabetic Neuropathy
Niceritrol has shown effectiveness in alleviating diabetic neuropathy symptoms. In a study on rats with streptozocin-induced diabetes, niceritrol led to significant improvements in nerve blood flow, motor nerve conduction velocity, and lower serum triglyceride levels, hinting at its potential in managing diabetic neuropathy (Hotta et al., 1992).
2. Impact on Atherosclerosis
Research has indicated that niceritrol can reduce lipid accumulation in the aortas of cholesterol-fed rabbits. This suggests a potential role for niceritrol in the management of atherosclerosis, independent of its serum lipid-lowering capabilities (Brattsand, Petersen, & Lundholm, 1974).
3. Modulation of Serum Lipids
In hyperlipidemic patients, niceritrol has demonstrated efficacy in modifying serum lipid profiles. It significantly reduces total cholesterol and serum triglyceride levels while increasing HDL cholesterol, which is beneficial in preventing atherosclerosis (Kibata et al., 1980).
4. Treatment of Facial Palsy
Niceritrol has been effectively used in treating facial palsy. A study showed significant improvements in patients with facial palsy when niceritrol was used in combination with ATP and steroids. This suggests a potential therapeutic application of niceritrol in vascular and neurological disorders (Yamagiwa et al., 1987).
5. Lipoprotein(a) Reduction
Niceritrol has been observed to reduce serum lipoprotein(a) levels, particularly in patients with primary hypercholesterolemia. This effect is crucial as elevated lipoprotein(a) is a risk factor for cardiovascular diseases (Matsunaga et al., 1992).
6. Improvement in Renal Disease
In patients with chronic renal disease and hyperlipidemia, niceritrol has shown an antiproteinuric effect. It improved lipid levels and decreased urinary protein excretion, potentially slowing down the progression of renal disease (Owada, Suda, & Hata, 2003).
properties
IUPAC Name |
[3-(pyridine-3-carbonyloxy)-2,2-bis(pyridine-3-carbonyloxymethyl)propyl] pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O8/c34-25(21-5-1-9-30-13-21)38-17-29(18-39-26(35)22-6-2-10-31-14-22,19-40-27(36)23-7-3-11-32-15-23)20-41-28(37)24-8-4-12-33-16-24/h1-16H,17-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEUWHJGRZKESU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC(COC(=O)C2=CN=CC=C2)(COC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023364 | |
Record name | Niceritrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Niceritrol | |
CAS RN |
5868-05-3 | |
Record name | Niceritrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5868-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niceritrol [INN:BAN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005868053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niceritrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13441 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Niceritrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Niceritrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICERITROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54EHJ34MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.